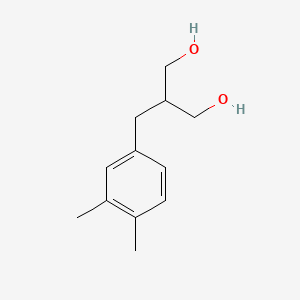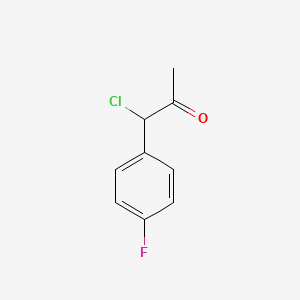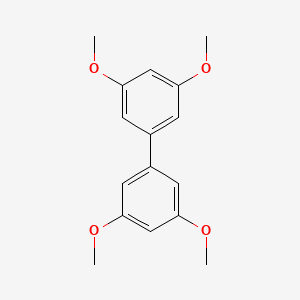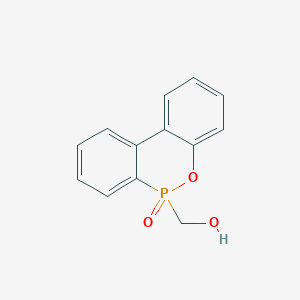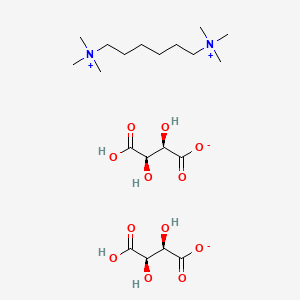
Hexamethonium tartrate
Übersicht
Beschreibung
Hexamethoniumtartrat ist ein nikotinischer cholinerger Antagonist, der oft als prototypischer Ganglienblocker bezeichnet wird. Es wird schlecht aus dem Magen-Darm-Trakt resorbiert und passiert die Blut-Hirn-Schranke nicht . Hexamethoniumtartrat wurde für eine Vielzahl therapeutischer Zwecke eingesetzt, darunter Bluthochdruck, wurde aber wie andere Ganglienblocker für die meisten Zwecke durch spezifischere Medikamente ersetzt .
Vorbereitungsmethoden
Hexamethoniumtartrat kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Hexamethonium bromid mit Weinsäure. Die Reaktionsbedingungen umfassen typischerweise das Auflösen von Hexamethonium bromid in Wasser und die anschließende Zugabe von Weinsäure zur Bildung von Hexamethoniumtartrat . Industrielle Produktionsverfahren können ähnliche Prozesse umfassen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Hexamethoniumtartrat unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation und Reduktion: Diese Reaktionen sind bei Hexamethoniumtartrat aufgrund seiner stabilen Struktur weniger verbreitet.
Substitution: Hexamethoniumtartrat kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen: Reagenzien wie starke Säuren oder Basen können diese Reaktionen fördern. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte.
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Hexamethoniumtartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Forschungsinstrument verwendet, um die Auswirkungen von Ganglienblockern zu untersuchen.
Biologie: Es hilft, die Rolle von nikotinergen Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Wirkmechanismus
Hexamethoniumtartrat wirkt als nicht-depolarisierender Ganglienblocker. Es hemmt die Wirkung von Acetylcholin an nikotinergen Rezeptoren in autonomen Ganglien und blockiert so die Übertragung von Nervenimpulsen sowohl im sympathischen als auch im parasympathischen Nervensystem . Diese Wirkung erfolgt hauptsächlich durch die Blockierung der Ionenpore, nicht durch Konkurrenz mit der Bindungsstelle für Acetylcholin .
Wirkmechanismus
Hexamethonium tartrate acts as a non-depolarizing ganglionic blocker. It inhibits the action of acetylcholine at nicotinic receptors in autonomic ganglia, thereby blocking the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems . This action is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Hexamethoniumtartrat kann mit anderen Ganglienblockern verglichen werden, wie z. B.:
- Azamethonium bromid
- Pentoliniumtartrat
- Mecamylaminhydrochlorid
- Pempidin-Tartrat
- Trimetaphan-Camphorsulfonat
Hexamethoniumtartrat ist einzigartig in seiner spezifischen Wirkung auf nikotinerge Rezeptoren und seiner historischen Bedeutung bei der Behandlung von Bluthochdruck .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2C4H6O6/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*5-1(3(7)8)2(6)4(9)10/h7-12H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYPSXTNBQAJW-WBPXWQEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-78-9 | |
| Record name | Hexamethonium tartrate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethonium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6FTZ422J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





